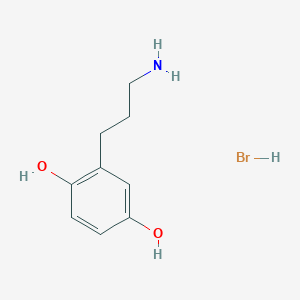
gamma-Aminopropylhydroquinone.hydrobromide
Cat. No. B8549404
M. Wt: 248.12 g/mol
InChI Key: BQKSTIMTRFPXMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03992449
Procedure details


100 g of γ-aminopropyl-2,5-dimethoxybenzene was heated at an oil bathtemperature of 180° C in 830 ml of 48% hydrobromic acid while blowing therein nitrogen gas. After the reaction, the reaction mixture wascooled, and the precipitated crystals were filtered out and dried to obtain88 g of the end product having a melting point of 130° ~ 131° C (yield 69.3%).


Yield
69.3%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][CH2:4][C:5]1[CH:10]=[C:9]([O:11]C)[CH:8]=[CH:7][C:6]=1[O:13]C.[BrH:15]>>[BrH:15].[NH2:1][CH2:2][CH2:3][CH2:4][C:5]1[CH:10]=[C:9]([OH:11])[CH:8]=[CH:7][C:6]=1[OH:13] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
NCCCC1=C(C=CC(=C1)OC)OC
|
|
Name
|
|
|
Quantity
|
830 mL
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the reaction
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitated crystals were filtered out
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried to obtain88 g of the end product
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
Br.NCCCC1=C(O)C=CC(=C1)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 69.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
